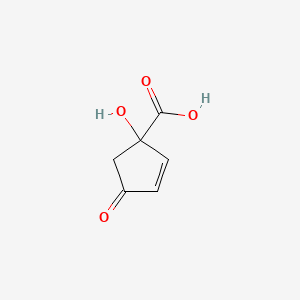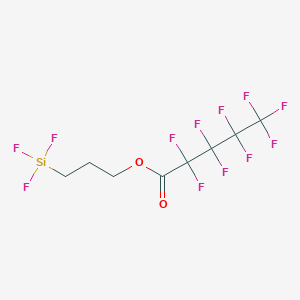
3-(Trifluorosilyl)propyl nonafluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluorosilyl)propyl nonafluoropentanoate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluorosilyl and nonafluoropentanoate groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluorosilyl)propyl nonafluoropentanoate typically involves the reaction of 3-(trifluorosilyl)propyl alcohol with nonafluoropentanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluorosilyl)propyl nonafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluorosilyl and nonafluoropentanoate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-(Trifluorosilyl)propyl nonafluoropentanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is employed in the study of biological systems, where its unique properties can be utilized to probe specific biochemical pathways.
Medicine: Research into the potential therapeutic applications of the compound is ongoing, with studies exploring its use in drug development and delivery.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluorosilyl)propyl nonafluoropentanoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can interact with various biological molecules, influencing their function and activity. The nonafluoropentanoate group contributes to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl isocyanate: Another compound with a similar silyl group but different functional properties.
3-(Trifluorosilyl)propyl methacrylate: Shares the trifluorosilyl group but has a different ester group.
Uniqueness
3-(Trifluorosilyl)propyl nonafluoropentanoate is unique due to the combination of trifluorosilyl and nonafluoropentanoate groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring high stability and reactivity.
Properties
CAS No. |
92916-37-5 |
|---|---|
Molecular Formula |
C8H6F12O2Si |
Molecular Weight |
390.20 g/mol |
IUPAC Name |
3-trifluorosilylpropyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C8H6F12O2Si/c9-5(10,4(21)22-2-1-3-23(18,19)20)6(11,12)7(13,14)8(15,16)17/h1-3H2 |
InChI Key |
CLXSAWNWJGANHC-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


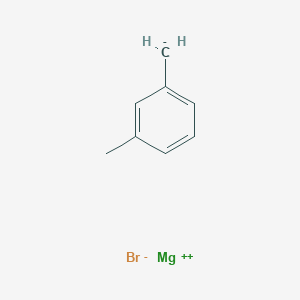

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

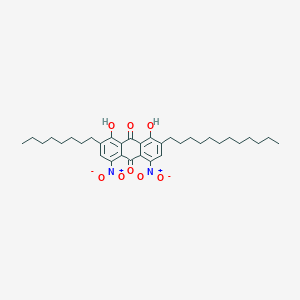
![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
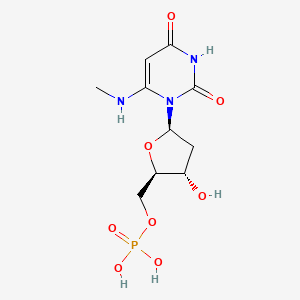
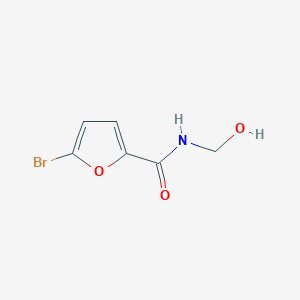
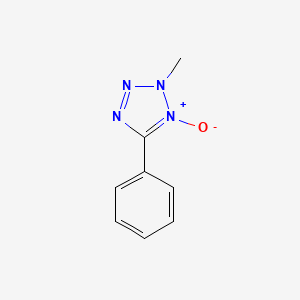

![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
